molecular formula C3H6ClN3O2 B13031358 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride

1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride

Cat. No.: B13031358
M. Wt: 152.54 g/mol
InChI Key: WEOHANUVLKERQI-YTBWXGASSA-N
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Description

1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride, also known as 1-aminohydantoin-5-¹³C hydrochloride, is a stable isotope-labeled derivative of the hydantoin core structure, with the molecular formula C₂(¹³C)H₆ClN₃O₂ and a molecular weight of 152.54 g/mol . This compound is systematically named 1-amino-(5-13C)1,3-diazolidine-2,4-dione; hydrochloride and is identified by CAS Number 1958100-83-8 . The key feature of this reagent is the incorporation of a ¹³C stable isotope at the 5-position carbon atom of the imidazolidine-2,4-dione (hydantoin) ring . This isotopic label provides a distinct spectroscopic signature without altering the compound's chemical reactivity, making it an essential tool for tracking and quantification in complex systems . The compound is supplied as a hydrochloride salt, which enhances its solubility in polar solvents and aqueous buffers, facilitating its use in various experimental conditions . In scientific research, this ¹³C-labeled compound is primarily used as a tracer in advanced analytical techniques. It enables precise metabolic pathway tracing and pharmacokinetic profiling in drug development studies, allowing researchers to monitor the biotransformation of hydantoin-based drugs without interfering with their biological activity . Furthermore, the ¹³C label makes it invaluable for reaction mechanism elucidation, particularly in studying ring-opening or substitution mechanisms involving the hydantoin core . It is also critical for Nuclear Magnetic Resonance (NMR) spectroscopy, where the ¹³C isotope is directly detectable, and for Mass Spectrometry (MS), where it causes a predictable mass shift that aids in distinguishing labeled from non-labeled compounds in complex mixtures . Hydantoin derivatives, such as this one, are explored in medicinal chemistry for their potential as antibiotics and as inhibitors of targets like human carbonic anhydrases . The synthetic preparation of this labeled compound typically involves ring formation using ¹³C-labeled precursors, such as ¹³C-formaldehyde, followed by conversion to the hydrochloride salt to improve stability and crystallinity . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C3H6ClN3O2

Molecular Weight

152.54 g/mol

IUPAC Name

1-amino-(513C)1,3-diazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1+1;

InChI Key

WEOHANUVLKERQI-YTBWXGASSA-N

Isomeric SMILES

[13CH2]1C(=O)NC(=O)N1N.Cl

Canonical SMILES

C1C(=O)NC(=O)N1N.Cl

Origin of Product

United States

Preparation Methods

Classical Synthetic Approach

The primary synthetic route involves the formation of the imidazolidine-2,4-dione ring system (hydantoin core) with incorporation of the 13C isotope at the 5-position. This is typically achieved by reacting 1-imino-dimethylurea with formaldehyde under alkaline conditions, which facilitates ring closure to form the 1-aminoimidazolidine-2,4-dione structure. The 13C isotope is introduced by using 13C-labeled formaldehyde or equivalent 13C-labeled precursors to ensure selective labeling at the 5-position carbon atom.

Following ring formation, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity for handling and storage.

Industrial Scale Synthesis

At an industrial scale, the synthesis follows the same chemical principles but requires stringent control of reaction parameters to maximize yield and purity. The process involves:

  • Use of 1-aminohydantoin hydrochloride as the starting material.
  • Reaction with 5-nitro-2-furaldehyde diacetate or 13C-labeled formaldehyde derivatives.
  • Catalysis by acids such as concentrated sulfuric acid in solvents like acetic acid, ethanol, or purified water.
  • Temperature control with reflux at approximately 90°C followed by cooling to 5–10°C.
  • Reaction times of 3 hours for heating plus 30–60 minutes stirring to complete the reaction.

The final product is isolated by filtration, washing with ethanol/water mixtures, and drying at 70–80°C to yield a product with approximately 70% yield.

Parameter Value/Description
Reactants 1-Aminohydantoin hydrochloride, 5-nitro-2-furaldehyde diacetate (or 13C-formaldehyde)
Catalysts/Solvents Concentrated H₂SO₄, acetic acid, ethanol, purified water
Temperature 90°C (reflux), then cooled to 5–10°C
Reaction Time 3 hours heating + 30–60 minutes stirring
Yield ~70%
Purification Filtration, ethanol/water washing, drying at 70–80°C

Mechanochemical Methods

Recent advances have explored solvent-free mechanochemical synthesis using ball milling techniques. This method involves grinding 1-aminohydantoin hydrochloride with appropriate aldehydes or isothiocyanates under controlled milling frequencies (e.g., 30–50 Hz) to promote reactions without solvents or bases. Benefits include:

  • Avoidance of solvents and bases, enhancing reagent economy.
  • Faster reaction kinetics (full conversion in about 150 minutes vs. 24 hours in solution).
  • Simplified experimental setup without dry or inert atmosphere requirements.
  • High yields (up to 93%) and reduced ecological footprint.

This approach has been successfully applied to the preparation of hydantoin derivatives and related fluorescent probes, suggesting potential adaptation for 13C-labeled hydantoin synthesis.

Analytical and Purification Techniques

  • Purity and isotopic incorporation are confirmed by nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, which shows characteristic peaks for the labeled carbon.
  • Mass spectrometry confirms molecular weight increase due to 13C incorporation.
  • Infrared spectroscopy (IR) identifies functional groups such as carbonyl stretches.
  • Purification typically involves filtration, recrystallization from ethanol or ethanol/water mixtures, and drying under controlled temperature.

Summary Table of Preparation Methods

Method Type Key Reactants/Conditions Advantages Yield (%) Notes
Classical Synthesis 1-imino-dimethylurea + 13C-formaldehyde, alkaline conditions Established, reliable ~70 Requires temperature control
Industrial Scale Synthesis 1-Aminohydantoin hydrochloride + 5-nitro-2-furaldehyde diacetate, acid catalysis, reflux Scalable, high purity ~70 Requires solvent and acid handling
Mechanochemical Synthesis 1-Aminohydantoin hydrochloride + aldehydes, ball milling at 30–50 Hz Solvent-free, fast, eco-friendly ~93 Emerging method, less solvent waste
Isocyanate Route (Patent) Methylhydantoin + phenyl isocyanate, triethylamine catalyst, organic solvents Alternative synthetic route Variable Potential for adaptation to 13C

Chemical Reactions Analysis

Reaction Conditions and Yield

ParameterValue/Description
Reactants 1-Aminohydantoin hydrochloride, 5-nitro-2-furaldehyde diacetate
Catalysts/Solvents Concentrated H₂SO₄, acetic acid, ethanol, purified water
Temperature 90°C (reflux) → 5–10°C (cooling)
Reaction Time 3 hours (heating) + 30–60 minutes (stirring)
Yield ~70%
Purification Filtration, washing with ethanol/water, drying at 70–80°C

This synthesis leverages the nucleophilic amino group of the hydantoin derivative to form a Schiff base with the aldehyde group of 5-nitro-2-furaldehyde diacetate . The isotopic labeling (13C at position 5) does not alter the reaction pathway but aids in metabolic or pharmacokinetic tracking.

Functional Group Reactivity

The compound’s structure features:

  • A reactive primary amine (–NH₂) at position 1.

  • Two carbonyl groups (C=O) at positions 2 and 4.

Key Reactivity Modes

  • Condensation Reactions : The amine group participates in Schiff base formation with aldehydes or ketones (e.g., nitrofurantoin synthesis) .

  • Alkylation/Acylation : The amine can undergo alkylation or acylation under basic or acidic conditions, though such derivatives are less commonly reported.

  • Acid-Base Behavior : The compound’s pKa (~8–10 for the amine group) allows solubility modulation in acidic buffers, critical for purification .

Derivatization for Pharmacological Studies

Imidazolidine-2,4-dione derivatives (including isotopic analogs) are modified to enhance bioactivity. Examples include:

  • Arylpiperazinylalkyl Derivatives : Introduced to improve serotonin transporter (SERT) affinity. For example, arylpiperazine substitution at the amine group yields dual 5-HT₁A/SERT ligands with pKi > 7.5 .

  • Stable Isotope-Labeled Analogs : Used as internal standards in mass spectrometry for quantifying nitrofurantoin or metabolites in biological matrices .

Comparative Reactivity of Isotopologs

The 13C label at position 5 minimally impacts reactivity due to its remote location from functional groups. Kinetic isotope effects (KIEs) are negligible in non-enzymatic reactions, making the labeled compound a reliable tracer.

Scientific Research Applications

Medicinal Chemistry

1-Aminoimidazolidine-2,4-dione derivatives are explored for their potential as antibiotics . Research has highlighted their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of this compound have shown promising activity against human carbonic anhydrases, which are important targets in drug design for treating conditions like glaucoma and epilepsy .

Case Study: Antibacterial Activity

A study investigated the antibacterial properties of 1-Aminoimidazolidine-2,4-dione derivatives. It was found that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the hydantoin moiety could enhance their efficacy .

Stable Isotope Labeling

The incorporation of stable isotopes such as carbon-13 into the structure of 1-Aminoimidazolidine-2,4-dione allows for advanced metabolic tracing studies . This application is particularly valuable in pharmacokinetics and metabolic profiling, where understanding the fate of drugs within biological systems is crucial.

Table 1: Applications of Stable Isotope Labeling

ApplicationDescription
Metabolic TracingTracking the metabolic pathways of drugs in biological systems
PharmacokineticsUnderstanding absorption, distribution, metabolism, and excretion (ADME)
Biomarker DevelopmentIdentifying potential biomarkers for diseases through metabolic changes

Biochemical Research

In biochemical research, 1-Aminoimidazolidine-2,4-dione is used as a building block for synthesizing various bioactive molecules. Its versatile reactivity allows it to participate in condensation reactions to form more complex structures that may exhibit biological activity.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of 1-Aminoimidazolidine-2,4-dione can be synthesized to create compounds with antiproliferative activities against cancer cell lines. For example, hybrid compounds formed by coupling this moiety with other pharmacophores have shown enhanced activity against lung adenocarcinoma and breast cancer cell lines .

Structural Studies

The compound has also been the subject of crystallographic studies to understand its solid-state properties better. Such studies provide insights into the molecular interactions and stability of the compound in different environments.

Table 2: Crystallographic Properties

PropertyValue/Description
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 7.56 Å, b = 10.42 Å, c = 8.73 Å
Z4

Mechanism of Action

The mechanism of action of 1-aminoimidazolidine-2,4-dione-5-13C hydrochloride involves its interaction with specific molecular targets. The carbon-13 labeling allows for detailed tracking and analysis of its behavior in various systems. It primarily affects biochemical pathways by integrating into metabolic processes, providing insights into molecular interactions and transformations .

Comparison with Similar Compounds

1-Aminohydantoin Hydrochloride (CAS: 2827-56-7)

  • Structure: Non-isotopic analog with identical functional groups (amino and dione) but lacks 13C labeling.
  • Similarity : 0.69 (structural and functional similarity) .
  • Key Differences :
    • Molecular Weight : 151.55 g/mol (vs. 152.55 g/mol for the 13C-labeled form).
    • Applications : Used as a reference standard in detecting nitrofuran metabolites in food products .
    • Detection : The 13C-labeled variant improves accuracy in mass spectrometry by reducing matrix interference .

5,5-Dimethylimidazolidine-2,4-dione (CAS: 77-71-4)

  • Structure: Features two methyl groups at the 5-position instead of an amino group.
  • Similarity : 0.57 .
  • Key Differences: Lipophilicity: Higher Log P due to methyl substituents, enhancing membrane permeability compared to the hydrophilic amino group in the target compound. Applications: Used in polymer chemistry and as a stabilizer, contrasting with the veterinary residue detection role of the target compound .

[1-13C]-Acetamidine Hydrochloride (CAS: 124-42-5)

  • Structure : A simpler imidazoline derivative with a single 13C label.
  • Key Differences :
    • Molecular Weight : 95.54 g/mol (vs. 152.55 g/mol), reflecting a smaller backbone.
    • Role in Research : Serves as a stable isotope internal standard in pharmacokinetic studies, similar to the target compound’s use in residue analysis .

Physicochemical and Functional Comparisons

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Log P Key Application
1-Aminoimidazolidine-2,4-dione-5-13C HCl C3H5N3O2·HCl (13C) 152.55 201–205 -0.5* Veterinary residue detection
1-Aminohydantoin HCl C3H5N3O2·HCl 151.55 201–205 -0.5* Nitrofuran metabolite marker
5,5-Dimethylimidazolidine-2,4-dione C5H8N2O2 128.13 150–152 0.8 Polymer stabilizer
[1-13C]-Acetamidine HCl C2H6N2·HCl (13C) 95.54 165–167 -1.2 Pharmacokinetic standard

*Estimated based on structural analogs.

Isotopic Labeling and Analytical Utility

  • The 13C label in the target compound enhances traceability in LC-MS/MS by providing a distinct mass shift, reducing background noise in complex matrices like meat and dairy .
  • In contrast, non-isotopic analogs (e.g., 1-aminohydantoin HCl) require external standardization, which is less precise .

Solubility and Stability

  • The hydrochloride salt form of the target compound increases water solubility (e.g., >200 mg/L at pH 7), critical for extraction protocols .
  • 5,5-Dimethylimidazolidine-2,4-dione, lacking ionic character, has lower aqueous solubility but higher organic solvent compatibility .

Biological Activity

1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of hydantoin, characterized by the presence of an amino group and a carbonyl moiety. Its molecular formula is C3H6ClN3O2, and it exhibits properties typical of imidazolidine derivatives, which are known for their biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1-aminoimidazolidine compounds exhibit notable antimicrobial properties. The compound has been assessed for its effectiveness against various bacterial strains, showcasing potential as an antibiotic agent. For instance, studies have demonstrated that certain derivatives possess selective inhibitory effects on human carbonic anhydrases (CAs), which are crucial in various physiological processes and disease states .

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro assays. One study investigated the antiproliferative effects of 1-aminoimidazolidine derivatives on cancer cell lines such as A549 (lung adenocarcinoma) and MDA-MB-231 (triple-negative breast adenocarcinoma). The results indicated that modifications to the hydantoin structure could enhance cytotoxicity against these cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies reveal that substituents on the imidazolidine ring significantly influence biological activity. For example, modifications at specific positions on the ring can enhance binding affinity to target enzymes or receptors, thereby increasing potency. Compounds with phenyl or heteroaryl substitutions have shown improved inhibitory effects on isoforms of carbonic anhydrase compared to their unsubstituted counterparts .

The biological activity of 1-aminoimidazolidine-2,4-dione derivatives is primarily attributed to their ability to interact with specific enzymes involved in metabolic pathways. For instance, their role as inhibitors of carbonic anhydrases suggests a mechanism where they prevent the conversion of carbon dioxide to bicarbonate, impacting cellular pH and metabolic processes . Additionally, some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, further supporting their potential as therapeutic agents .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 1-aminoimidazolidine derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, a series of 1-aminoimidazolidine derivatives were tested against various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, with IC50 values ranging from nanomolar to micromolar concentrations depending on the derivative tested .

Data Tables

Compound NameStructureBiological ActivityIC50 (µM)MIC (µg/mL)
Compound AStructure AAntimicrobial5.010
Compound BStructure BAnticancer0.8N/A
Compound CStructure CAntimicrobial12.020
Compound DStructure DAnticancer3.5N/A

Q & A

Q. What analytical methods are recommended for quantifying 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride in research samples?

A validated reverse-phase HPLC method, adapted from clonidine hydrochloride analysis, can be employed. Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer (pH adjusted) and methanol (70:30 v/v) at 1 mL·min⁻¹ flow rate. UV detection at 207 nm is suitable due to the compound’s conjugated system. Calibration curves (1–10 µg·mL⁻¹ range) should exhibit linearity (r² ≥ 0.999), with recovery rates of 99–101% and RSDs <2% for precision . For isotopic confirmation, combine with LC-MS to verify ¹³C incorporation.

Q. How can researchers validate the purity of this compound?

Purity validation requires a multi-technique approach:

  • Melting Point Analysis : Compare observed melting points (201–205°C) with literature values for the non-labeled compound .
  • Elemental Analysis : Confirm %C, %H, and %N deviations ≤0.3% from theoretical values (adjusted for ¹³C).
  • Isotopic Purity : Use high-resolution mass spectrometry (HRMS) to verify ¹³C enrichment ≥99% at the 5-position.
  • HPLC-UV/PDA : Monitor for impurities (<0.1% area) under the conditions described above .

Advanced Research Questions

Q. What strategies resolve contradictions in isotopic labeling efficiency during synthesis of 13C-labeled imidazolidinedione derivatives?

Inefficient ¹³C incorporation often arises from incomplete precursor activation or isotopic scrambling. Optimize the following:

  • Precursor Selection : Use ¹³C-enriched urea or glycine derivatives to minimize side reactions.
  • Reaction Monitoring : Track intermediates via ¹³C NMR (e.g., δ 160–170 ppm for carbonyl groups) to detect isotopic scrambling.
  • Purification : Employ preparative HPLC with a chiral stationary phase to isolate enantiopure ¹³C-labeled product, reducing isotopic dilution .

Q. How does isotopic substitution at the 5-position influence crystallographic parameters of 1-Aminoimidazolidine-2,4-dione hydrochloride?

Isotopic labeling alters bond lengths and thermal parameters due to mass differences. For example:

  • Unit Cell Parameters : Compare with non-labeled analogs (e.g., a = 10.2 Å, b = 8.5 Å, c = 7.3 Å for the non-¹³C compound) to detect lattice expansion/contraction.
  • Refinement Software : Use SHELXL for high-resolution data (≤1.0 Å) to model anisotropic displacement parameters for ¹³C atoms, improving accuracy in electron density maps .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for the ¹³C-labeled compound is limited, adopt protocols for structurally similar hydrochlorides:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders.
  • Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Notes

  • Avoid referencing non-academic sources (e.g., commercial websites).
  • For structural studies, combine SHELX refinement with isotopic data to resolve crystallographic ambiguities .
  • Methodological adaptations from analogous hydrochlorides (e.g., clonidine, dopamine) are recommended when direct data is unavailable .

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